1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid
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Overview
Description
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is a macrocyclic compound that belongs to the class of polyaza polycarboxylic acids. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid typically involves the cyclization of linear polyamines with appropriate carboxylate groups. One common method includes the reaction of 1,4,8,11-Tetraazacyclotetradecane with bromoacetic acid under basic conditions to introduce the triacetic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization and carboxylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Reacts with halogenated compounds to introduce different functional groups.
Protonation/Deprotonation: Exhibits multiple protonation states depending on the pH.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CuSO₄, ZnCl₂) in aqueous or organic solvents.
Substitution: Halogenated compounds (e.g., bromoacetic acid) under basic conditions.
Protonation/Deprotonation: Acidic or basic solutions to adjust pH.
Major Products Formed
Metal Complexes: Stable coordination compounds with various metal ions.
Substituted Derivatives: Compounds with different functional groups introduced via substitution reactions.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential in chelation therapy to remove heavy metals from biological systems.
Medicine: Explored for its use in diagnostic imaging as a contrast agent due to its ability to form stable metal complexes.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring and the carboxylate groups coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another polyaza polycarboxylic acid with a smaller ring size.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with different chemical properties.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is unique due to its larger ring size and the presence of three acetic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal chelation .
Properties
IUPAC Name |
2-[4,8-bis(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c21-14(22)11-18-6-2-7-20(13-16(25)26)10-9-19(12-15(23)24)5-1-3-17-4-8-18/h17H,1-13H2,(H,21,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZALZWMPSMALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452813 |
Source
|
Record name | 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121433-27-0 |
Source
|
Record name | 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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